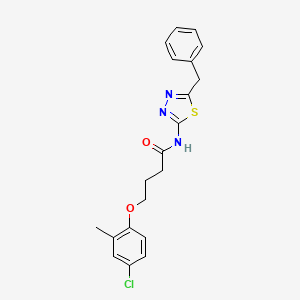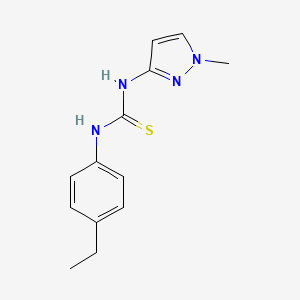![molecular formula C19H19ClFN3O2 B4846121 N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide](/img/structure/B4846121.png)
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide
描述
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It is a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用机制
HDAC6 is a member of the histone deacetylase family, which regulates gene expression by removing acetyl groups from histone proteins. N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide selectively inhibits HDAC6, leading to the accumulation of acetylated proteins in cells. This results in various cellular effects, such as increased protein stability, altered microtubule dynamics, and enhanced immune response. The inhibition of HDAC6 by N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide has been shown to induce apoptosis in cancer cells, promote neurite outgrowth in neurons, and modulate the activity of immune cells.
Biochemical and Physiological Effects:
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide has been shown to have various biochemical and physiological effects in cells and animal models. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation. N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide has also been shown to promote neurite outgrowth and protect neurons from oxidative stress and excitotoxicity. Additionally, it has been reported to modulate the activity of immune cells, such as T cells and dendritic cells, leading to enhanced immune response.
实验室实验的优点和局限性
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It exhibits potent and selective inhibition of HDAC6, making it a valuable tool for investigating the role of HDAC6 in cellular processes. However, N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Additionally, it has been reported to exhibit off-target effects on other HDAC isoforms, which can complicate the interpretation of results.
未来方向
There are several future directions for research on N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide. Another area of research is the investigation of the role of HDAC6 in various diseases, such as cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, the combination of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide with other therapies, such as chemotherapy and immunotherapy, is a promising avenue for further investigation. Finally, the development of novel drug delivery systems for N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide may improve its efficacy and reduce its toxicity in vivo.
科学研究应用
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including multiple myeloma, lymphoma, and breast cancer. N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide has also been investigated for its neuroprotective effects in animal models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease. Additionally, it has been evaluated for its immunomodulatory properties in autoimmune diseases, such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c1-13(25)23-9-11-24(12-10-23)18-15(20)6-4-8-17(18)22-19(26)14-5-2-3-7-16(14)21/h2-8H,9-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKNZEWPMSHOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



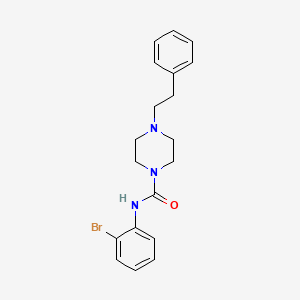
![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4846052.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4846054.png)
![1-(2-furylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4846059.png)
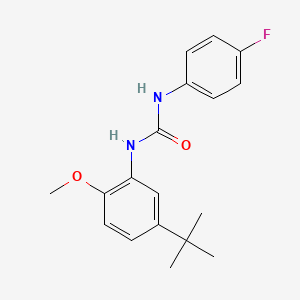
![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B4846078.png)
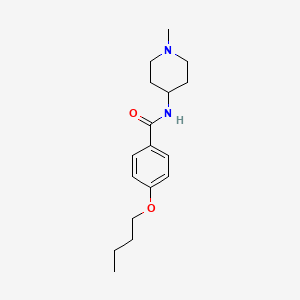
![ethyl 5,5-dimethyl-2-{[(4-propoxyphenyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4846089.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide](/img/structure/B4846101.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4846108.png)
![2-{1-[(3,5-dimethyl-1-piperidinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide](/img/structure/B4846110.png)
